N-Methyl-7-(morpholin-4-YL)-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine
Overview
Description
N-Methyl-7-(morpholin-4-YL)-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a complex organic compound that belongs to the benzoxadiazole family This compound is characterized by its unique structure, which includes a morpholine ring, a nitro group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-7-(morpholin-4-YL)-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multiple steps. One common synthetic route includes the nitration of a benzoxadiazole precursor, followed by the introduction of the morpholine and phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-7-(morpholin-4-YL)-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The morpholine and phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of strong acids or bases, along with specific catalysts.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the benzoxadiazole core.
Scientific Research Applications
N-Methyl-7-(morpholin-4-YL)-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-Methyl-7-(morpholin-4-YL)-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar core structures but different functional groups.
Morpholine-Containing Compounds: Molecules that include a morpholine ring, which can have similar biological activities.
Uniqueness
N-Methyl-7-(morpholin-4-YL)-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-methyl-7-morpholin-4-yl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-20(12-5-3-2-4-6-12)14-11-13(21-7-9-25-10-8-21)15-16(19-26-18-15)17(14)22(23)24/h2-6,11H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRCKRCJFZQEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C3=NON=C3C(=C2)N4CCOCC4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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